2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide
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Overview
Description
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide is an organic compound characterized by the presence of naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide typically involves the reaction of naphthylamine with naphthaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamine derivatives .
Scientific Research Applications
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-(Cyano(naphthalen-1-yl)methyl)benzamides
- Indole derivatives
Uniqueness
2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological targets in distinct ways. Its dual naphthalene rings provide a rigid and planar structure, enhancing its ability to participate in π-π interactions and hydrogen bonding .
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O/c27-23(16-24-22-14-6-10-18-8-2-4-13-21(18)22)26-25-15-19-11-5-9-17-7-1-3-12-20(17)19/h1-15,24H,16H2,(H,26,27)/b25-15+ |
InChI Key |
MLJIVAMJIBCGJJ-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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